

A Comparative Analysis of the Pharmacokinetic Profiles of MALT1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in oncology and immunology. As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1's paracaspase activity is integral to the activation of the NF-kB pathway, a central regulator of immune cell activation, proliferation, and survival. Dysregulation of MALT1 signaling is implicated in various B-cell lymphomas and autoimmune diseases, driving significant efforts in the discovery and development of MALT1 inhibitors. This guide provides a comparative overview of the pharmacokinetic profiles of several MALT1 inhibitors currently in preclinical and clinical development, supported by available experimental data.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for a selection of MALT1 inhibitors. It is important to note that the data are derived from a variety of studies, including preclinical animal models and early-phase human clinical trials. Direct comparison should be approached with caution due to the differences in species, study design, and analytical methods.



Inhibitor	Compound Type	Study Population	Key Pharmacokinetic Parameters
SGR-1505	Allosteric Inhibitor	Mouse, Rat, Dog, Cynomolgus Monkey (Preclinical)	Mouse: CL = 9.4 mL/min/kg, Vd = 1.2 L/kg, t½ = 1.6 h, F = 57% Rat: CL = 3.8 mL/min/kg, Vd = 0.98 L/kg, t½ = 3.1 h, F = 77% Dog: CL = 0.86 mL/min/kg, Vd = 2.0 L/kg, t½ = 31 h, F = 92% Cynomolgus Monkey: CL = 1.7 mL/min/kg, Vd = 0.68 L/kg, t½ = 5.0 h, F = 45%[1]
MLT-943	Allosteric Inhibitor	Rat, Mouse (Preclinical)	Rat: Cmax = 0.7 nM (at 3 mg/kg, p.o.), F = 86% Mouse: Cmax = 0.5 nM (at 3 mg/kg, p.o.), F = 50%
JNJ-67856633 (Safimaltib)	Allosteric Inhibitor	Humans (Phase 1, Relapsed/Refractory B-cell NHL and CLL)	Median Tmax = 2-5 hours. Approximately 8-fold accumulation upon multiple dosing. [2]
M1i-124	BCL10-MALT1 Interaction Inhibitor	Mouse (Preclinical)	Following i.v. injection (5 mg/kg): Initial Plasma Concentration = 1,864 ng/mL Terminal t½ = 8.72 hours Systemic Clearance = 77.9 mL/min/kg.[3]



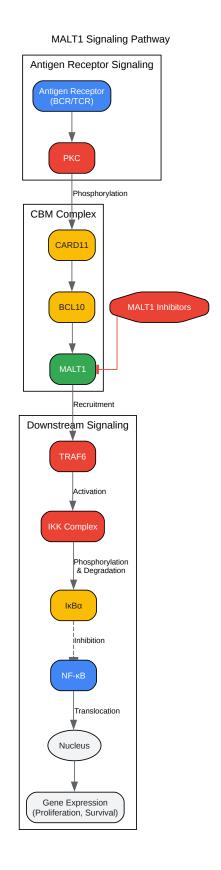
ABBV-525	MALT1 Inhibitor	Humans (Phase 1, Relapsed/Refractory B-cell Malignancies)	Pharmacokinetic data are being evaluated in an ongoing clinical trial (NCT05618028). Specific parameters are not yet publicly available.
MI-2	Irreversible Inhibitor	In vivo studies have demonstrated antitumor activity in mouse xenograft models.[4][5][6][7] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not readily available in the public domain.	

Abbreviations: CL: Clearance, Vd: Volume of Distribution, t½: Half-life, F: Oral Bioavailability, Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, p.o.: Oral administration, i.v.: Intravenous administration, NHL: Non-Hodgkin's Lymphoma, CLL: Chronic Lymphocytic Leukemia.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-kB signaling cascade, a critical pathway for lymphocyte activation and survival.





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Caption: The MALT1 signaling pathway, a key regulator of NF-kB activation in lymphocytes.



Upon antigen receptor engagement, Protein Kinase C (PKC) is activated, leading to the phosphorylation of CARD11 (also known as CARMA1).[8][9] This phosphorylation event induces a conformational change in CARD11, facilitating the recruitment of BCL10 and subsequently MALT1 to form the CBM complex.[8][9][10] MALT1, as part of this complex, acts as a scaffold to recruit downstream signaling molecules, including the E3 ubiquitin ligase TRAF6.[10] TRAF6, in turn, activates the IkB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitory protein IkB α , targeting it for proteasomal degradation. The degradation of IkB α releases the NF-kB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of genes involved in cell proliferation and survival. MALT1 inhibitors block the proteolytic activity of MALT1, thereby disrupting this signaling cascade.

Experimental Protocols

Detailed methodologies for the cited pharmacokinetic experiments are crucial for the interpretation and comparison of the data. Below are the available details for the key studies.

Preclinical Pharmacokinetic Studies

SGR-1505

• Study Design: Pharmacokinetic parameters were determined in male CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The specific dosing, vehicle, and detailed bioanalytical methods used to measure drug concentrations were not detailed in the publicly available abstract.[1]

MLT-943

- Animals: Naïve rats and mice were used.
- Administration: MLT-943 was administered by oral gavage. For some in vivo studies, it was suspended in 0.5% methylcellulose and 0.5% Tween 80 in water.[11]
- Dosing: A single oral dose of 3 mg/kg was administered to determine Cmax and bioavailability.[11]
- Bioanalysis: The method for quantifying MLT-943 in plasma was not specified in the available documents.



M1i-124

- Animals: Male CD-1 mice were used.
- Administration: The compound was administered intravenously (i.v.), intraperitoneally (i.p.), and orally (p.o.). For i.v. administration, M1i-124 was formulated in a vehicle of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% phosphate-buffered saline.[3]
- Dosing: For the intravenous pharmacokinetic study, a single dose of 5 mg/kg was administered.[3]
- Sample Collection: Blood samples were collected at various time points post-administration.
- Bioanalysis: Plasma concentrations of M1i-124 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Clinical Pharmacokinetic Studies

JNJ-67856633 (Safimaltib)

- Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation study (NCT03900598) in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[2][12][13][14]
- Patient Population: Adult patients with relapsed/refractory B-cell NHL or CLL.
- Administration: JNJ-67856633 was administered orally.[13]
- Dosing: The study evaluated single-agent JNJ-67856633 in a dose-escalation design.[13]
- Pharmacokinetic Assessments: Blood samples were collected to determine the pharmacokinetic profile of JNJ-67856633. The specific bioanalytical method was not detailed in the provided abstracts.[2]

SGR-1505



- Study Design: A Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) is ongoing to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SGR-1505 in patients with relapsed or refractory B-cell malignancies.[15][16]
- Patient Population: Patients with relapsed or refractory B-cell lymphomas.[16]
- Administration: SGR-1505 is administered orally.[15]
- Pharmacokinetic Assessments: Pharmacokinetic parameters are being evaluated as a secondary objective of the study.[15][16] Specific details of the bioanalytical methods are not yet publicly available.

Summary and Future Directions

The landscape of MALT1 inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. The available pharmacokinetic data, though incomplete for some agents, provides valuable insights into their potential as therapeutic agents.

SGR-1505 has demonstrated favorable preclinical pharmacokinetic properties across multiple species, with good oral bioavailability.[1] MLT-943 also shows good oral bioavailability in rodents. The clinical data for JNJ-67856633 indicates a manageable pharmacokinetic profile in humans, with dose-proportional exposure.[2] The BCL10-MALT1 interaction inhibitor, M1i-124, has also been characterized preclinically, providing an alternative mechanism for targeting the MALT1 pathway.[3]

As more data from ongoing clinical trials for compounds like ABBV-525 and SGR-1505 become available, a more comprehensive understanding of their clinical pharmacology will emerge. Future research should focus on detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these inhibitors, as well as their potential for drug-drug interactions. This information will be critical for optimizing dosing regimens and ensuring the safe and effective use of MALT1 inhibitors in the treatment of cancer and autoimmune diseases.



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